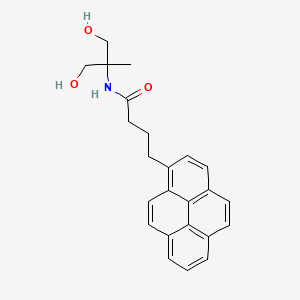![molecular formula C23H22N2O3 B12930028 2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Pyrido[3,4-b]indole Moiety: This step involves the construction of the pyrido[3,4-b]indole ring system, which can be achieved through cyclization reactions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Formation of the Oxyacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-acetaldehyde: A related compound with an aldehyde group instead of an acetic acid group.
Uniqueness
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid is unique due to its specific structural features, including the presence of the pyrido[3,4-b]indole ring system and the phenylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indol-7-yl]oxyacetic acid |
InChI |
InChI=1S/C23H22N2O3/c1-16-23-20(11-12-24-16)19-10-9-18(28-15-22(26)27)14-21(19)25(23)13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,26,27) |
InChI 键 |
TUGUBHSKFIUEKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OCC(=O)O)CCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
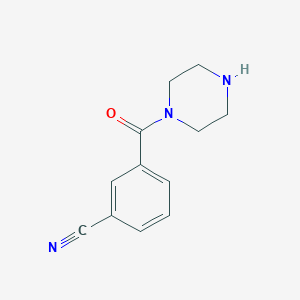
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
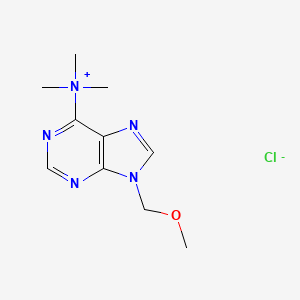

![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
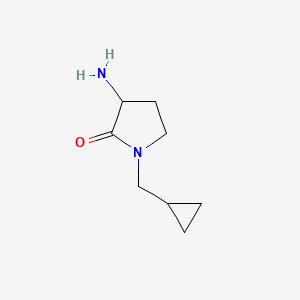

![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
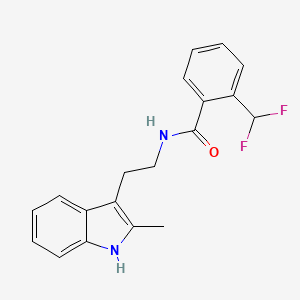
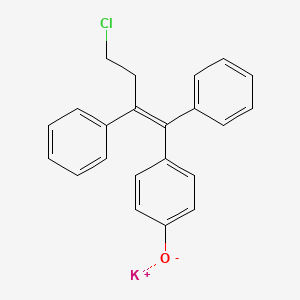
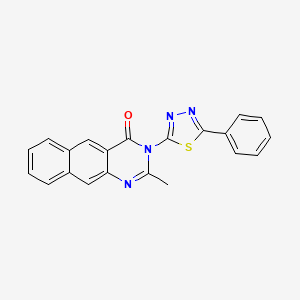
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
